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Compound of Interest

Compound Name: 1-Cyclohexyltrimethylamine

Cat. No.: B103509 Get Quote

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR)

spectrum of 1-cyclohexyltrimethylamine (also known as N,N-dimethylcyclohexylamine). It is

intended for researchers, scientists, and drug development professionals who utilize NMR

spectroscopy for structural elucidation and chemical analysis. This document delves into the

theoretical underpinnings of the observed chemical shifts, offers a detailed assignment of the

carbon signals, and provides a robust experimental protocol for acquiring high-quality ¹³C NMR

data for this compound.

Introduction to ¹³C NMR Spectroscopy of Alicyclic
Amines
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed

information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule

gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly

sensitive to its local electronic environment.[1][2] For cyclic systems like cyclohexylamines, the

chemical shifts are influenced by factors such as the hybridization of the carbon atom, the

presence of electronegative substituents, and stereochemical relationships.[3][4]

The nitrogen atom in 1-cyclohexyltrimethylamine, being an electronegative element, exerts a

significant deshielding effect on adjacent carbon atoms, causing their signals to appear at a

higher chemical shift (downfield) compared to unsubstituted cyclohexane.[1][5] The

interpretation of the spectrum is further aided by techniques such as Distortionless
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Enhancement by Polarization Transfer (DEPT), which can distinguish between methyl (CH₃),

methylene (CH₂), methine (CH), and quaternary carbons.

Structural Elucidation and Peak Assignment
The structure of 1-cyclohexyltrimethylamine presents five chemically distinct carbon

environments, which should result in five signals in the ¹³C NMR spectrum. The symmetry of

the cyclohexane ring, assuming rapid chair-chair interconversion at room temperature,

simplifies the spectrum.

Molecular Structure of 1-Cyclohexyltrimethylamine

Caption: Molecular structure of 1-cyclohexyltrimethylamine highlighting the unique carbon

environments.

Based on spectral data available from sources such as ChemicalBook and SpectraBase, and

applying established principles of ¹³C NMR spectroscopy, the following peak assignments can

be made for 1-cyclohexyltrimethylamine in a deuterated solvent like CDCl₃.[6][7]
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Carbon Atom(s)
Chemical Shift (δ,
ppm)

Multiplicity (from
DEPT)

Rationale for
Assignment

C1 ~65-70 CH

Directly attached to

the electronegative

nitrogen atom,

resulting in a

significant downfield

shift.

C2, C6 ~30-35 CH₂

Beta to the nitrogen

atom; experiences a

moderate deshielding

effect.

C3, C5 ~25-30 CH₂

Gamma to the

nitrogen atom; less

influenced by the

nitrogen's

electronegativity.

C4 ~25-30 CH₂

Delta to the nitrogen

atom; its chemical

shift is similar to that

of C3 and C5.

C7, C8 (N-CH₃) ~40-45 CH₃

The two methyl

groups are chemically

equivalent and are

deshielded by the

adjacent nitrogen

atom.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The assignment of C1 is straightforward due to its direct attachment to the nitrogen, leading to

the most significant downfield shift among the cyclohexane carbons. The two methyl carbons

(C7 and C8) are equivalent and appear as a single signal, also shifted downfield due to the

nitrogen's influence. The remaining cyclohexane carbons (C2/C6, C3/C5, and C4) exhibit shifts
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that are closer to those of unsubstituted cyclohexane, with subtle differences arising from their

proximity to the trimethylamine group. The γ-gauche effect, an upfield shift for carbons in a syn-

periplanar arrangement with a substituent three bonds away, also plays a role in determining

the precise chemical shifts within the cyclohexane ring.[5]

Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum of 1-cyclohexyltrimethylamine requires careful

sample preparation and optimization of acquisition parameters.

Sample Preparation
Sample Purity: Ensure the 1-cyclohexyltrimethylamine sample is of high purity to avoid

interference from impurity signals.

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which

is a common choice for small organic molecules.

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the

analyte in 0.5-0.7 mL of deuterated solvent is recommended.[8]

Mixing and Transfer: Dissolve the sample completely in the solvent in a clean, dry vial before

transferring it to a 5 mm NMR tube. The solution should be free of any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.0 ppm).

NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) NMR

experiment on a 400 MHz or 500 MHz spectrometer:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on

Bruker instruments).

Pulse Angle: A 30° or 45° pulse angle is often used to allow for shorter relaxation delays.

Acquisition Time (at): Typically 1-2 seconds.
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Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio,

depending on the sample concentration.

Spectral Width (sw): A spectral width of approximately 200-250 ppm is sufficient to cover the

expected chemical shift range for most organic molecules.

Temperature: The experiment is typically run at room temperature.

Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the

frequency-domain spectrum via Fourier transformation.

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the

absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If CDCl₃ is used as

the solvent, the residual solvent peak can also be used for referencing (δ ≈ 77.16 ppm).[9]

Peak Picking: The chemical shifts of all peaks are determined.

Workflow for ¹³C NMR Analysis of 1-Cyclohexyltrimethylamine

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh 50-100 mg
of Sample

Dissolve in
0.5-0.7 mL CDCl₃ Add TMS Transfer to

NMR Tube
Insert Sample into

Spectrometer Lock and Shim Set Acquisition
Parameters Acquire FID Fourier Transform Phase and Baseline

Correction Reference to TMS Peak Picking and
Assignment

Click to download full resolution via product page

Caption: A step-by-step workflow for the ¹³C NMR analysis of 1-cyclohexyltrimethylamine.
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Conclusion
The ¹³C NMR spectrum of 1-cyclohexyltrimethylamine provides a clear illustration of the

fundamental principles of NMR spectroscopy. The chemical shifts of the carbon atoms are

predictably influenced by the presence of the nitrogen-containing substituent and their positions

within the cyclohexane ring. By following a systematic approach to data acquisition and

analysis, a detailed and accurate structural characterization of this molecule can be achieved.

This guide serves as a valuable resource for scientists and researchers, providing both the

theoretical background and practical guidance necessary for the successful application of ¹³C

NMR in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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